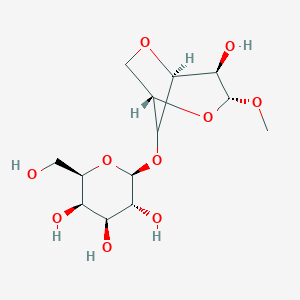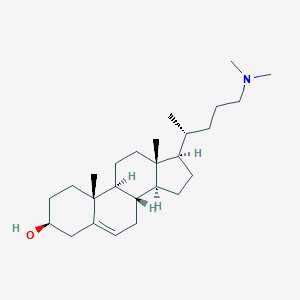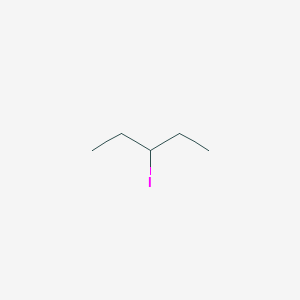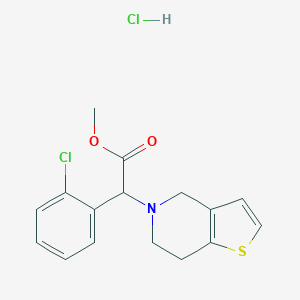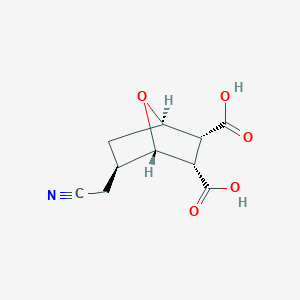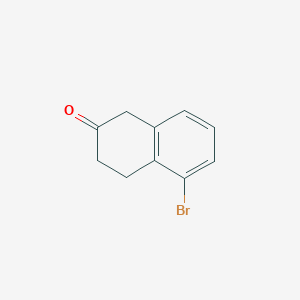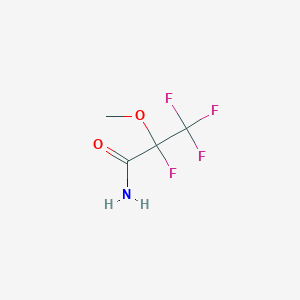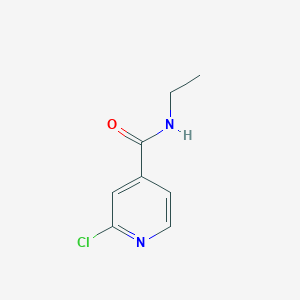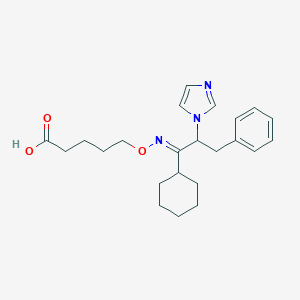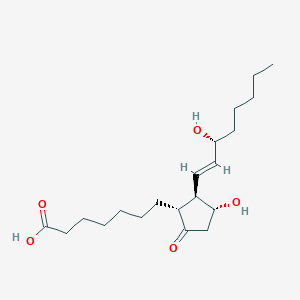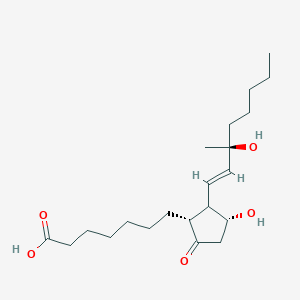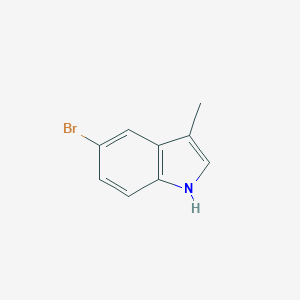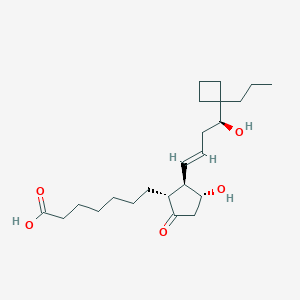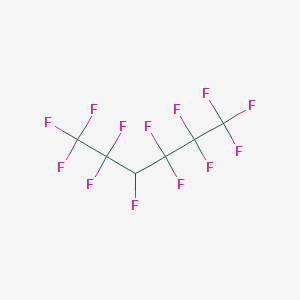
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, also known as HFE-7300, is a colorless and odorless liquid that belongs to the family of hydrofluoroethers. It is widely used in various industrial applications due to its unique properties, including its low toxicity, non-flammability, and high chemical stability.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane is not well understood, but it is believed to interact with biological membranes, altering their physical properties. It has been shown to affect the fluidity and permeability of lipid bilayers, which can impact the function of membrane-bound proteins.
Effets Biochimiques Et Physiologiques
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, exposure to high concentrations of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane can cause irritation to the eyes, skin, and respiratory system. It can also cause dizziness, headaches, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has several advantages for use in laboratory experiments. It is non-flammable, non-toxic, and has a low boiling point, which makes it easy to handle. It is also highly stable and does not react with most materials. However, its high cost and limited availability can be a limitation for some experiments.
Orientations Futures
There are several future directions for research on 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane. One area of interest is its potential use as a heat transfer fluid in high-temperature applications. Another area of research is its use as a cleaning agent for precision manufacturing. Additionally, further studies are needed to understand the mechanism of action of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane and its potential impact on biological systems.
Conclusion:
In conclusion, 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, or 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane, is a unique and versatile compound that has numerous applications in scientific research. Its low toxicity, non-flammability, and high chemical stability make it an ideal candidate for various industrial applications. While there is still much to learn about its mechanism of action and potential impact on biological systems, 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane holds great promise for future research and development.
Méthodes De Synthèse
The synthesis of 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane involves the reaction of 1,1,1,2-tetrafluoroethane with hexafluoropropylene oxide in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the product is purified through distillation. The yield of the synthesis process is high, and the purity of the final product is typically greater than 99%.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane has been extensively used in scientific research, particularly in the field of material science and engineering. It is commonly used as a solvent, cleaning agent, and heat transfer fluid. Its unique properties make it an ideal candidate for various applications, including electronics cooling, precision cleaning, and lubrication.
Propriétés
Numéro CAS |
1998-67-0 |
|---|---|
Nom du produit |
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane |
Formule moléculaire |
C6HF13 |
Poids moléculaire |
320.05 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,5,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6HF13/c7-1(3(10,11)5(14,15)16)2(8,9)4(12,13)6(17,18)19/h1H |
Clé InChI |
BSJCNKQSUUXNNN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
SMILES canonique |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |
Synonymes |
1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



